4-Chloro-2-nitro-1-phenoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between chloro-nitrobenzenes and phenols in the presence of catalysts or specific conditions. For instance, 2,4-Dinitro-1-phenoxybenzene was synthesized through the reaction of 1-chloro-2,4-dinitrobenzene and phenol in the presence of potassium carbonate, demonstrating a method that could potentially be adapted for 4-Chloro-2-nitro-1-phenoxybenzene (Du et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,4-Dinitro-1-phenoxybenzene, reveals significant insights into the arrangement of atoms within the molecule. The nitro-substituted benzene ring and the phenoxybenzene unit exhibit an orthogonal relationship, suggesting a rigid and defined structure that influences the compound's chemical behavior (Du et al., 2010).
Chemical Reactions and Properties
4-Chloro-2-nitro-1-phenoxybenzene's reactivity can be inferred from studies on similar compounds. For example, the catalytic activities and structure-activity relationships of substituted chloro-nitrobenzenes have been explored, providing insights into how modifications in the molecular structure can affect reactivity and potential applications in synthesis and industrial processes (Van der Aar et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of chloro-nitrobenzenes and related compounds, are crucial for understanding their behavior in different environments and applications. Studies on compounds like 1-Chloro-2-nitrobenzene provide valuable data on these aspects, including insights into intermolecular interactions and structural disorder, which are relevant for 4-Chloro-2-nitro-1-phenoxybenzene (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, play a significant role in determining the compound's applications in organic synthesis and industrial chemistry. The behavior of 4-Chloro-2-nitro-1-phenoxybenzene in various chemical reactions can be predicted based on studies of similar substances, which explore the effects of substituents on reactivity and the mechanisms of reaction processes (Van der Aar et al., 1997).
Scientific Research Applications
Chemical Synthesis : The ability to synthesize complex organic compounds is another key application. For instance, the synthesis of novel compounds like 2- (2-chloro-4-nitrobenzeneazo)-6-isopropylpnenol showcases its use in creating new chemical entities with unique properties (Zhang Li, 2000).
Detection and Sensing : The compound has been used in enhancing the sensitivity of detecting other chemicals. One study demonstrated its application in increasing the sensitivity of 4-chlorophenol detection using a carbon nanotube-modified glassy carbon electrode (Chatuporn Phanthong & M. Somasundrum, 2008).
Environmental Remediation : The compound is significant in environmental science, particularly in bioremediation. For example, Pseudomonas acidovorans XII was found to effectively degrade 1-chloro-4-nitrobenzene, a related compound, under anaerobic conditions (M. Shah, 2014).
Photocatalytic Degradation : Research has also focused on the photocatalytic degradation of similar compounds, like 4-chloronitrobenzene, in various gas atmospheres, which is crucial for understanding its environmental impact and degradation pathways (Miaomiao Ye et al., 2011).
Future Directions
properties
IUPAC Name |
4-chloro-2-nitro-1-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESLZHZRVDKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-1-phenoxybenzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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